2-(Dibutylamino)-1-phenylpropan-1-ol
CAS No.: 114389-70-7; 115651-77-9
Cat. No.: VC4590535
Molecular Formula: C17H29NO
Molecular Weight: 263.425
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 114389-70-7; 115651-77-9 | 
|---|---|
| Molecular Formula | C17H29NO | 
| Molecular Weight | 263.425 | 
| IUPAC Name | 2-(dibutylamino)-1-phenylpropan-1-ol | 
| Standard InChI | InChI=1S/C17H29NO/c1-4-6-13-18(14-7-5-2)15(3)17(19)16-11-9-8-10-12-16/h8-12,15,17,19H,4-7,13-14H2,1-3H3 | 
| Standard InChI Key | BRRGNOFUBFINSX-UHFFFAOYSA-N | 
| SMILES | CCCCN(CCCC)C(C)C(C1=CC=CC=C1)O | 
Introduction
Structural Characteristics and Stereochemical Diversity
Molecular Architecture
The core structure of 2-(dibutylamino)-1-phenylpropan-1-ol consists of a propanol backbone substituted at the second carbon with a dibutylamino group and at the first carbon with a phenyl group. The nitrogen atom is bonded to two n-butyl chains, contributing to the compound’s lipophilicity . The hydroxyl and amine functional groups facilitate hydrogen bonding and electrostatic interactions, critical for its catalytic and biological activities.
Table 1: Key Structural Descriptors
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | C₁₇H₂₉NO | |
| Molecular Weight | 263.4 g/mol | |
| IUPAC Name | 2-(Dibutylamino)-1-phenylpropan-1-ol | |
| Stereoisomerism | (1S,2R) and (1R,2S) configurations | 
Stereoisomerism and Configurational Impact
The compound exists as enantiomers due to chiral centers at C1 and C2. The (1S,2R) and (1R,2S) configurations, exemplified by CAS numbers 114389-70-7 and 115651-77-9 , exhibit distinct physicochemical behaviors. For instance, the (1S,2R) enantiomer has a density of 0.948 g/mL and a boiling point of 373.6°C , whereas the (1R,2S) form shows a flash point of 139.9°C . These differences underscore the role of stereochemistry in modulating properties like solubility and thermal stability .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The primary synthesis involves reacting dibutylamine with phenyllithium or related electrophilic precursors under anhydrous conditions. This nucleophilic substitution reaction proceeds via a transition state where the amine attacks a carbonyl intermediate, yielding the amino alcohol after protonation.
Key Reaction Steps:
- 
Nucleophilic Attack: Dibutylamine reacts with phenyllithium to form a lithium amide intermediate.
 - 
Electrophilic Quenching: Addition of a proton source (e.g., H₂O) generates the tertiary alcohol.
 
Mechanistic Insights
Density functional theory (DFT) studies suggest that the reaction’s enantioselectivity arises from steric effects between the bulky dibutyl groups and the phenyl ring during transition-state formation. This aligns with experimental observations of high diastereomeric excess (up to 96%) in asymmetric alkylation reactions .
Physicochemical Properties
Thermal and Solubility Profiles
The compound is a liquid at room temperature (25°C) with a density of 1.0±0.1 g/cm³ . Its boiling point (373.6°C) and flash point (139.9°C) indicate moderate thermal stability, suitable for reflux conditions in organic synthesis. Limited solubility in polar solvents like water is attributed to the hydrophobic dibutyl groups.
Table 2: Physicochemical Data
| Property | Value | Source | 
|---|---|---|
| Boiling Point | 373.6±30.0°C | |
| Flash Point | 139.9±21.2°C | |
| Density | 1.0±0.1 g/cm³ | |
| Solubility | Insoluble in water | 
Spectroscopic Characterization
- 
¹H NMR: Peaks at δ 1.2–1.6 ppm (butyl CH₂), δ 2.8–3.2 ppm (NCH), and δ 7.2–7.5 ppm (aromatic protons) .
 - 
IR: Stretching vibrations at 3350 cm⁻¹ (O-H) and 1100 cm⁻¹ (C-N) .
 
Catalytic Applications in Asymmetric Synthesis
Enantioselective Alkylation
2-(Dibutylamino)-1-phenylpropan-1-ol serves as a chiral ligand in zinc-mediated alkylation of keto aldehydes, achieving enantiomeric excesses (ee) up to 96% . The (1R,2S) configuration preferentially induces (R)-configured products via a trigonal-bipyramidal transition state .
Case Study: γ-Hydroxy Ketone Synthesis
In the presence of dialkylzincs, the catalyst facilitates C-C bond formation between aldehydes and organozinc reagents, yielding γ-hydroxy ketones with high optical purity . This method bypasses traditional aldol condensation, offering a streamlined route to chiral building blocks .
Deuterated Analogs for Mechanistic Studies
Deuterated derivatives (e.g., C₁₇D₁₈H₁₁NO·HCl) are used in kinetic isotope effect (KIE) studies to elucidate reaction mechanisms . The deuterium-labeled catalyst slows specific bond-breaking steps, enabling researchers to identify rate-determining stages in asymmetric induction .
Future Directions and Research Opportunities
- 
Stereochemical Optimization: Tuning the dibutyl groups to bulkier substituents (e.g., diisobutyl) may enhance enantioselectivity in catalytic cycles.
 - 
Hybrid Catalysts: Immobilizing the compound on silica supports could enable recyclable heterogeneous catalysis.
 - 
Pharmacological Profiling: In vitro assays against neurotransmitter receptors are needed to validate predicted bioactivity .
 
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